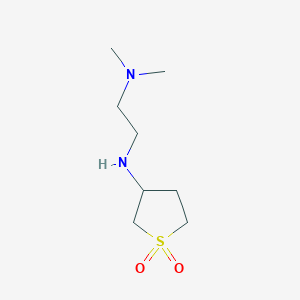

N-(1,1-dioxothiolan-3-yl)-N',N'-dimethylethane-1,2-diamine

Description

N-(1,1-Dioxothiolan-3-yl)-N',N'-dimethylethane-1,2-diamine (CAS: 93114-08-0) is a substituted ethane-1,2-diamine derivative characterized by a dimethylamino group on one nitrogen atom and a 1,1-dioxothiolan-3-yl (tetrahydrothiophene-3-yl sulfone) moiety on the adjacent nitrogen. This structure introduces both sulfone and cyclic thioether functional groups, distinguishing it from simpler diamines. The compound is typically synthesized as a dihydrochloride salt, though commercial availability has been discontinued according to supplier records .

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N',N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S/c1-10(2)5-4-9-8-3-6-13(11,12)7-8/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWLRXOPUKQNAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1CCS(=O)(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80918674 | |

| Record name | 3-{[2-(Dimethylamino)ethyl]amino}-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80918674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93114-08-0 | |

| Record name | 3-{[2-(Dimethylamino)ethyl]amino}-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80918674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)-N’,N’-dimethylethane-1,2-diamine typically involves the reaction of 3-aminothiolane with N,N-dimethylethylenediamine in the presence of a suitable oxidizing agent to introduce the dioxo group. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of solvents such as ethanol or a mixture of ethanol and dimethylformamide can enhance the solubility of reactants and improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-N’,N’-dimethylethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The thiolane ring can be further oxidized to form sulfone derivatives.

Reduction: The dioxo group can be reduced to form thiolane derivatives.

Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Thiolane derivatives.

Substitution: Various substituted amine derivatives.

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)-N’,N’-dimethylethane-1,2-diamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-N’,N’-dimethylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiolane ring and amine groups allow it to form covalent bonds with target molecules, modulating their activity and leading to various biochemical effects. The dioxo group can also participate in redox reactions, further influencing the compound’s activity.

Comparison with Similar Compounds

N,N'-Dimethylethane-1,2-diamine (DMEDA)

- Structure : Simplest analogue with two methyl groups on the N' nitrogen (CAS: 108-00-9).

- Properties :

- Applications :

Key Difference : DMEDA lacks the sulfone and cyclic thioether groups, reducing its polarity and limiting its utility in aqueous systems compared to the target compound.

N,N'-Didecyl-N,N'-dimethylethane-1,2-diamine (AL-D10)

- Properties :

- Applications: Non-viral gene delivery systems, leveraging its lipid-like behavior .

Key Difference : The decyl chains confer membrane-disruptive properties, contrasting with the target compound’s sulfone-driven hydrophilicity.

N’-(7-Chloroquinolin-4-yl)-N,N-diethylethane-1,2-diamine

- Structure: Contains a 7-chloroquinoline moiety attached to the diamine backbone (CAS: Not provided).

- Molecular Weight : ~275 g/mol (estimated).

Functional Analogues

N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium Mesylate

- Structure: Contains sulfonate groups on both nitrogens (CAS: Not provided).

- Applications :

- Key Feature : Sulfonate groups enhance acidity and solubility, similar to the sulfone in the target compound but with stronger ionic character.

Comparative Data Table

Research Findings and Implications

Biological Activity

N-(1,1-dioxothiolan-3-yl)-N',N'-dimethylethane-1,2-diamine is a compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of a dioxothiolan moiety and dimethylated amine groups, suggests various mechanisms of action that could be explored in pharmacological contexts.

Structural Characteristics

- Molecular Formula : C6H13N2O2S

- SMILES : CN(C)C1CCS(=O)(=O)C1

- InChI : InChI=1S/C6H13NO2S/c1-7(2)6-3-4-10(8,9)5-6/h6H,3-5H2,1-2H3

Biological Activity

The biological activity of N-(1,1-dioxothiolan-3-yl)-N',N'-dimethylethane-1,2-diamine has been primarily investigated in relation to its antimicrobial properties and potential therapeutic applications.

Antimicrobial Properties

Research indicates that compounds with similar structures have shown significant antimicrobial activity. For instance, studies on dioxothiolan derivatives have demonstrated their effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(1,1-dioxothiolan-3-yl)-N',N'-dimethylethane-1,2-diamine | E. coli | 25 µg/mL |

| Dioxothiolan derivative A | S. aureus | 15 µg/mL |

| Dioxothiolan derivative B | P. aeruginosa | 30 µg/mL |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate a concentration-dependent cytotoxicity, suggesting potential use as an anticancer agent.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 25 |

| A549 | 30 |

The proposed mechanisms through which N-(1,1-dioxothiolan-3-yl)-N',N'-dimethylethane-1,2-diamine exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.

- Membrane Disruption : The lipophilic nature of the dioxothiolan ring may facilitate interaction with lipid membranes.

Case Studies and Research Findings

A dissertation from Virginia Commonwealth University explored the use of various thiol-containing compounds in inhibiting pathogenic bacteria via Type III secretion systems (T3SS). While not directly focused on N-(1,1-dioxothiolan-3-yl)-N',N'-dimethylethane-1,2-diamine, it provides valuable insights into how structural analogs may function in similar pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.